molecular formula C9H10BrF B13577746 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene

4-(1-Bromoethyl)-2-fluoro-1-methylbenzene

Cat. No.: B13577746
M. Wt: 217.08 g/mol
InChI Key: DFCXORLZUNYZKU-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)-2-fluoro-1-methylbenzene is an organic compound belonging to the class of aromatic halides It features a benzene ring substituted with a bromoethyl group at the 4-position, a fluoro group at the 2-position, and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene typically involves the bromination of 2-fluoro-1-methylbenzene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromo group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

4-(1-Bromoethyl)-2-fluoro-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its derivatives for pharmaceutical applications, including potential drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Bromoethyl)-1-methylbenzene: Lacks the fluoro group, which can significantly alter its reactivity and properties.

    4-(1-Bromoethyl)-2-chloro-1-methylbenzene: Substitution of the fluoro group with a chloro group can change the compound’s electronic properties and reactivity.

    4-(1-Bromoethyl)-2-fluoro-1-ethylbenzene: Substitution of the methyl group with an ethyl group can affect the compound’s steric and electronic characteristics.

Uniqueness

The presence of both the fluoro and bromo groups in 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene makes it unique in terms of its reactivity and potential applications. The fluoro group can influence the compound’s electronic properties, while the bromo group provides a site for further functionalization through substitution or elimination reactions.

Properties

Molecular Formula

C9H10BrF

Molecular Weight

217.08 g/mol

IUPAC Name

4-(1-bromoethyl)-2-fluoro-1-methylbenzene

InChI

InChI=1S/C9H10BrF/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3

InChI Key

DFCXORLZUNYZKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)Br)F

Origin of Product

United States

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